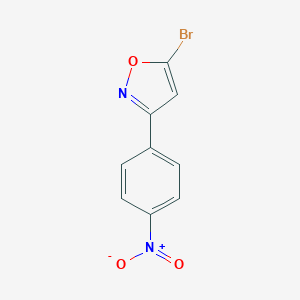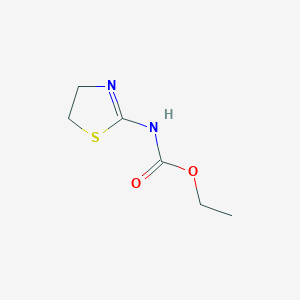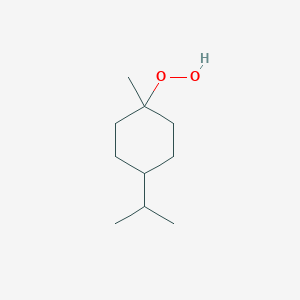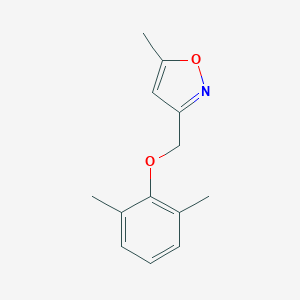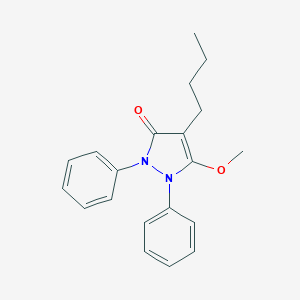
3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrazolines, which are known for their potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- can reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Additionally, this compound has been found to possess antimicrobial and antitumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- is its diverse biological activities, which make it a promising candidate for drug development. However, its low solubility in water and other solvents can make it difficult to work with in the laboratory. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy-. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate its antitumor and antimicrobial activities. Furthermore, the development of more efficient synthesis methods and modifications of the compound may improve its solubility and pharmacological properties.
Conclusion:
In conclusion, 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- is a promising compound with diverse biological activities. Its potential therapeutic applications and mechanism of action make it an attractive candidate for drug development. Further research is needed to fully understand its pharmacological properties and potential side effects.
Méthodes De Synthèse
The synthesis of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- involves the reaction of 4-butyl-1,2-diphenyl-3-methoxy-1H-pyrazole-5-carboxylic acid hydrazide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields the desired product, which can be purified by recrystallization.
Applications De Recherche Scientifique
3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, antioxidant, antitumor, and antimicrobial properties.
Propriétés
Numéro CAS |
27258-01-1 |
|---|---|
Nom du produit |
3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- |
Formule moléculaire |
C20H22N2O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4-butyl-5-methoxy-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-15-18-19(23)21(16-11-7-5-8-12-16)22(20(18)24-2)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
Clé InChI |
HZWCYMHYZRAXMH-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
SMILES canonique |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
Autres numéros CAS |
27258-01-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



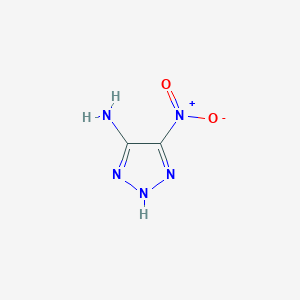
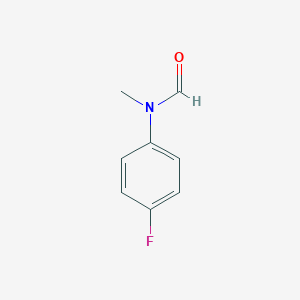
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)

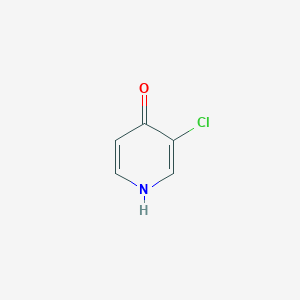
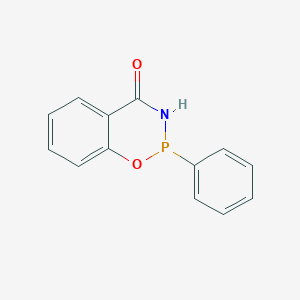
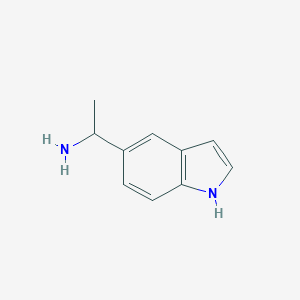
![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
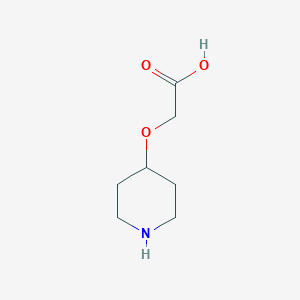
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
